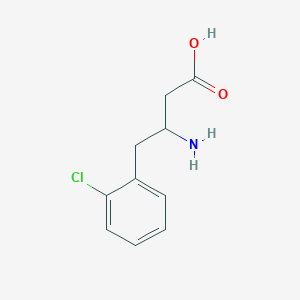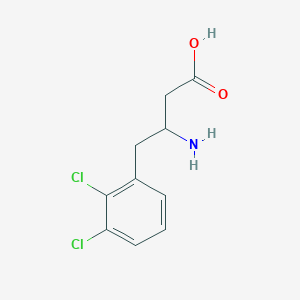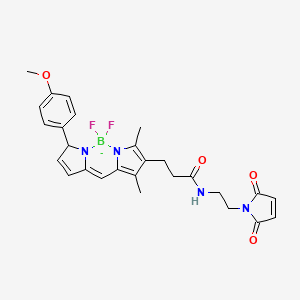
(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with a unique structure that includes an ethyl ester group, two methoxy groups, and a double bond in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate typically involves the esterification of 4,4-dimethoxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or ethers.
Scientific Research Applications
(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4,4-dimethoxy-2-methylbutanoate: Lacks the double bond present in (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate.
Uniqueness
This compound is unique due to its combination of an ethyl ester group, two methoxy groups, and a trans double bond
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (E)-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3/b7-6+ |
InChI Key |
CXAAVGWYCGZROL-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(OC)OC)/C |
Canonical SMILES |
CCOC(=O)C(=CC(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

